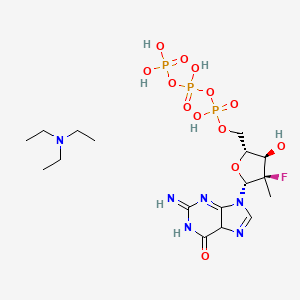

AT-9010 triethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32FN6O13P3 |

|---|---|

Molecular Weight |

640.4 g/mol |

IUPAC Name |

N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17FN5O13P3.C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;1-4-7(5-2)6-3/h3-6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,13,16,19)(H2,20,21,22);4-6H2,1-3H3/t4-,5?,6-,9-,11-;/m1./s1 |

InChI Key |

IZZBJQQXPMZLRV-VGJFTDQKSA-N |

Isomeric SMILES |

CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Canonical SMILES |

CCN(CC)CC.CC1(C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

AT-9010: A Dual-Action Inhibitor of SARS-CoV-2 Replication

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction

AT-9010 is the pharmacologically active triphosphate metabolite of the guanosine nucleotide prodrug AT-527 (bemnifosbuvir). It has demonstrated potent inhibitory activity against the replication of SARS-CoV-2, the causative agent of COVID-19. This document provides a detailed technical overview of the mechanism of action of AT-9010, focusing on its dual inhibitory effects on the viral replication machinery. The information presented herein is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Metabolic Activation of AT-527 to AT-9010

The prodrug AT-527 is orally bioavailable and undergoes intracellular phosphorylation to its active form, AT-9010. This metabolic conversion is a critical step for its antiviral activity. The free base of bemnifosbuvir, AT-511, is converted in a series of enzymatic steps to the triphosphate AT-9010. Substantial levels of the active triphosphate metabolite AT-9010 are formed in normal human bronchial and nasal epithelial cells.[1] The nucleoside metabolite AT-273 is considered a surrogate plasma marker for intracellular AT-9010 levels.[2]

Core Mechanism of Action: Dual Inhibition of the SARS-CoV-2 Polymerase

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two essential functions of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex (nsp12).

Inhibition of the NiRAN Domain

AT-9010 is a potent inhibitor of the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1] The NiRAN domain is essential for viral replication. Structural studies have shown that the 5'-diphosphate form of AT-9010 (AT-9010-DP) binds to the NiRAN domain's cavity.[2][3] This binding competitively inhibits the natural substrate, effectively blocking the nucleotidyltransferase activity of the enzyme.

RNA Chain Termination

As a guanosine analogue, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp during replication. The presence of a 2'-methyl group on the ribose of the incorporated AT-9010 molecule leads to steric hindrance, preventing the addition of the next nucleotide and thus causing premature termination of RNA synthesis.[4] This chain-terminating property effectively halts the replication of the viral genome.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the antiviral activity of AT-9010 and its prodrug.

| Parameter | Value | Cell Line/System | Reference |

| AT-527 (bemnifosbuvir) | |||

| Mean AT-273 level in lung epithelial lining fluid | 0.62 µM | Human (in vivo) | [2] |

| Target in vitro EC90 against SARS-CoV-2 | 0.5 µM | Human Airway Epithelial Cells | [2] |

| AT-9010 | |||

| Intracellular concentration (from 10 µM AT-511) | 698 µM | Normal Human Bronchial Epithelial Cells | [1] |

| Intracellular concentration (from 10 µM AT-511) | 236 µM | Normal Human Nasal Epithelial Cells | [1] |

| Half-life in epithelial cells | ≥ 38 hours | Normal Human Bronchial and Nasal Epithelial Cells | [1] |

| Fold-preference for GTP over AT-9010 incorporation by RdRp | ~5-fold | In vitro RTC assay | [5] |

| Resistance to ExoN mediated excision (relative to unmodified RNA) | ~4.8-fold | In vitro excision assay | [5] |

Experimental Protocols

In Vitro Antiviral Activity Assay in Human Airway Epithelial (HAE) Cells

-

Cell Culture: HAE cells are cultured at an air-liquid interface to achieve differentiation.

-

Drug Treatment: Differentiated HAE cultures are pre-treated with varying concentrations of the test compound (e.g., AT-527) for a specified period.

-

Viral Infection: Cells are infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).

-

Incubation: Infected cultures are incubated for a period (e.g., 48-72 hours) to allow for viral replication.

-

Quantification of Viral Load: Viral RNA is extracted from apical washes or cell lysates and quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene (e.g., N gene).

-

Data Analysis: The 90% effective concentration (EC90) is calculated by determining the drug concentration required to inhibit 90% of viral replication compared to untreated controls.

In Vitro Replicase-Transcriptase Complex (RTC) Assay

-

Protein Expression and Purification: Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 are expressed and purified.

-

RTC Assembly: The RTC is assembled by incubating purified nsp12 with nsp7 and nsp8 cofactors.

-

RNA Template: A synthetic RNA primer-template duplex is used as the substrate for the polymerase.

-

Incorporation Assay: The RTC is incubated with the RNA template, natural triphosphates (NTPs), and varying concentrations of AT-9010.

-

Product Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the full-length RNA product and any chain-terminated products.

-

Data Analysis: The extent of incorporation and chain termination is quantified to determine the inhibitory activity of AT-9010.

Conclusion

AT-9010, the active metabolite of the prodrug AT-527, is a potent inhibitor of SARS-CoV-2 replication. Its dual mechanism of action, involving both the inhibition of the essential NiRAN domain and chain termination of viral RNA synthesis, provides a robust basis for its antiviral activity. The favorable intracellular pharmacokinetics, including high concentrations and a long half-life in relevant respiratory epithelial cells, further support its potential as a therapeutic agent for COVID-19. The data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel antiviral strategies against SARS-CoV-2.

References

The Multifaceted Role of the NiRAN Domain in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain is a crucial and conserved enzymatic component of the RNA-dependent RNA polymerase (RdRp) in the order Nidovirales, which includes significant pathogens like SARS-CoV-2. This domain is indispensable for viral replication, executing a range of catalytic functions essential for the viral life cycle. Its activities include the nucleotidylation of viral proteins, most notably the N-terminal nucleoside monophosphate (NMP)ylation of the non-structural protein 9 (nsp9), and a pivotal role in an unconventional mRNA capping pathway. This pathway involves the sequential RNAylation and deRNAylation of nsp9 to generate the 5' cap structure of viral RNAs, which is critical for their stability and translation. Furthermore, the NiRAN domain exhibits a kinase-like fold and phosphotransferase activity. These diverse functions underscore the NiRAN domain's importance as a high-value target for the development of broad-spectrum antiviral therapeutics. This technical guide provides an in-depth overview of the NiRAN domain's functions, supported by available quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Enzymatic Activities of the NiRAN Domain

The NiRAN domain, located at the N-terminus of the viral RdRp (nsp12 in coronaviruses), is a multifunctional enzyme. Its enzymatic activities are central to several stages of viral RNA synthesis and processing.[1][2][3][4]

Nucleotidyltransferase Activity: NMPylation of nsp9

A primary function of the NiRAN domain is its nucleotidyltransferase activity, which involves the covalent attachment of a nucleoside monophosphate (NMP) to the N-terminal amine of the non-structural protein 9 (nsp9).[5][6][7] This process, termed NMPylation, is crucial for viral replication.[2] The reaction is dependent on divalent cations, with a preference for Mn²⁺ over Mg²⁺.[8] While the precise biological significance of nsp9 NMPylation is still under investigation, it is hypothesized to be involved in protein-primed RNA synthesis or in protecting nsp9 from degradation.[1][5]

Unconventional RNA Capping: A Two-Step Mechanism

The NiRAN domain plays an essential role in the capping of viral mRNA through a unique two-step mechanism that involves nsp9 as an intermediate.[1][3][4][5]

-

RNAylation: The NiRAN domain catalyzes the transfer of a 5'-monophosphorylated RNA (pRNA) from a nascent 5'-triphosphorylated viral RNA (pppRNA) to the N-terminus of nsp9, forming a covalent RNA-nsp9 intermediate.[1][3][4]

-

DeRNAylation/Capping: Subsequently, the NiRAN domain facilitates the transfer of the pRNA from the RNA-nsp9 complex to a GDP molecule, resulting in the formation of the core cap structure GpppN-RNA and the release of unmodified nsp9.[1][3][4][5] This GDP-polyribonucleotidyltransferase (GDP-PRNTase) activity is vital for producing functional viral mRNAs that can be efficiently translated by the host machinery.[2][6]

Kinase-like Activity

Structural and biochemical studies have revealed that the NiRAN domain possesses a fold that is structurally homologous to kinases and pseudokinases.[9][10] It exhibits a phosphotransferase-like activity, capable of hydrolyzing ATP and transferring the gamma-phosphate.[7][9] This kinase-like function may play a role in the regulation of the viral replication complex or in modulating host cell processes.

Quantitative Data on NiRAN Domain Activity

The following tables summarize the available quantitative data on the enzymatic activity and inhibition of the NiRAN domain.

| Parameter | Value | Analyte/Inhibitor | Virus | Assay Type | Reference |

| Binding Energy (ATP) | -8.726 kcal/mol | ATP | SARS-CoV-2 | Molecular Docking | [7][9] |

| Binding Energy (GTP) | -9.84 kcal/mol | GTP | SARS-CoV-2 | Molecular Docking | [7][9] |

| Binding Energy (UTP) | -6.59 kcal/mol | UTP | SARS-CoV-2 | Molecular Docking | [7][9] |

| K | ~500 µM | ATP | SARS-CoV-2 | ADP-Glo Kinase Assay | [7] |

| IC | Not specified | NCI-1 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |

| IC | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |

| K | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |

| K | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |

| k | Not specified | NCI-2 | SARS-CoV-2 | nsp9 AMPylation Assay | [11] |

| IC | > 2 µM | Sorafenib | SARS-CoV-2 | Viral Replication Assay | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NiRAN domain's functions. These protocols are generalized from descriptions in the cited literature.

In Vitro NMPylation Assay

This assay is used to measure the transfer of a nucleoside monophosphate to nsp9 by the NiRAN domain.

Materials:

-

Purified recombinant nsp12 (containing the NiRAN domain)

-

Purified recombinant nsp9

-

[α-³²P]-labeled NTP (e.g., UTP, ATP)

-

NMPylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM DTT, 1 mM MnCl₂)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Set up the NMPylation reaction by combining purified nsp12 and nsp9 in the reaction buffer.

-

Initiate the reaction by adding the [α-³²P]-labeled NTP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the radiolabeled nsp9 band using a phosphorimager. The intensity of the band corresponds to the level of NMPylation.

In Vitro RNA Capping Assay (RNAylation and DeRNAylation)

This two-part assay assesses the NiRAN domain's ability to first link RNA to nsp9 and then transfer it to GDP.

Part A: RNAylation

Materials:

-

Purified recombinant nsp12

-

Purified recombinant nsp9

-

5'-triphosphorylated RNA oligonucleotide (pppRNA), which can be radiolabeled (e.g., with [γ-³²P]ATP)

-

RNAylation reaction buffer (similar to NMPylation buffer)

-

Tricine-SDS-PAGE gels

Procedure:

-

Incubate nsp12, nsp9, and the pppRNA in the RNAylation reaction buffer.

-

Analyze the reaction products on a Tricine-SDS-PAGE gel, which provides better resolution for smaller proteins and protein-RNA adducts.

-

Visualize the formation of a higher molecular weight band corresponding to the covalent nsp9-RNA complex. If the RNA is radiolabeled, this can be detected by autoradiography.

Part B: DeRNAylation/Capping

Materials:

-

Purified nsp9-RNA complex from Part A

-

Purified recombinant nsp12

-

GDP

-

DeRNAylation reaction buffer

-

Urea-PAGE gels

Procedure:

-

Incubate the purified nsp9-RNA complex with nsp12 in the presence of GDP.

-

Resolve the reaction products on a urea-PAGE gel to separate the capped RNA from the nsp9-RNA complex.

-

Visualize the formation of the GpppA-RNA product. If a radiolabeled RNA was used, this can be detected by autoradiography.

ADP-Glo™ Kinase Assay for Phosphotransferase Activity

This commercial assay measures the kinase-like activity of the NiRAN domain by quantifying the amount of ADP produced in a reaction.

Materials:

-

Purified recombinant nsp12

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Perform the kinase reaction by incubating nsp12 with ATP in the kinase reaction buffer.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP produced into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity of the NiRAN domain.

Visualizing NiRAN Domain Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involving the NiRAN domain.

Conclusion and Future Directions

The NiRAN domain is a testament to the evolutionary ingenuity of nidoviruses, concentrating multiple essential enzymatic functions into a single, compact domain. Its indispensable role in viral replication, particularly in the unique RNA capping pathway, makes it a compelling target for antiviral drug development. The structural and functional characterization of the NiRAN domain has provided a solid foundation for structure-based drug design, aiming to develop inhibitors that can disrupt its catalytic activities. Future research should focus on elucidating the precise regulatory mechanisms that govern the different functions of the NiRAN domain, further detailing its interactions with other viral and host proteins, and expanding the repertoire of potent and specific inhibitors. Such efforts will be critical in the development of novel therapeutic strategies to combat diseases caused by coronaviruses and other nidoviruses.

References

- 1. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]

AT-9010 Triphosphate: An In-Depth Technical Guide to the Active Metabolite of the Antiviral Prodrug AT-527

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog that has demonstrated potent antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV) and coronaviruses like SARS-CoV-2.[1][2] Its clinical efficacy is attributed to its intracellular conversion to the pharmacologically active 5'-triphosphate metabolite, AT-9010. This technical guide provides a comprehensive overview of AT-9010, detailing its metabolic activation pathway, mechanism of action, antiviral activity, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

The emergence of novel RNA viruses and the ongoing threat of existing ones necessitate the development of effective, orally available antiviral agents. AT-527 (bemnifosbuvir) is a promising candidate that has undergone clinical evaluation for the treatment of COVID-19 and HCV.[1][3] As a double prodrug, AT-527 is designed for efficient oral absorption and intracellular delivery of its active moiety.[1] The therapeutic effect of AT-527 is entirely dependent on its multi-step conversion to AT-9010, a triphosphate analog that targets the viral RNA-dependent RNA polymerase (RdRp).[1][4] This document serves as a technical resource for researchers and drug developers, offering a deep dive into the core science of AT-9010.

Metabolic Activation of AT-527 to AT-9010

AT-527, the hemisulfate salt of AT-511, undergoes a series of enzymatic conversions within the host cell to yield the active triphosphate, AT-9010.[4][5] This intracellular formation is crucial as the triphosphate form itself cannot penetrate cell membranes.[1] The metabolic cascade involves several host enzymes.

The putative metabolic pathway is as follows:

-

AT-527 releases its free base, AT-511, upon dissolution.[6]

-

Sequential hydrolysis, catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), is followed by the spontaneous cleavage of a phenolic moiety, producing an L-alanyl intermediate (M1).[6]

-

The amino acid moiety is then removed by histidine triad nucleotide-binding protein 1 (HINT1), resulting in the monophosphate metabolite (M2).[6]

-

Subsequent phosphorylations by host kinases, such as guanidylate kinase 1 (GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the diphosphate and finally to the active triphosphate, AT-9010.[1][4]

References

- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical development of antivirals against SARS-CoV-2 and its variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Basis of AT-9010 NiRAN Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) NiRAN domain by AT-9010, the active triphosphate form of the antiviral prodrug AT-527.

Introduction

AT-527 is a guanosine nucleotide analog that has demonstrated potent antiviral activity against SARS-CoV-2.[1] After oral administration, AT-527 is metabolized into its active form, AT-9010.[1] This molecule exhibits a dual mechanism of action, targeting both the RdRp active site and the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein.[2][3] This guide focuses on the structural and molecular interactions governing the inhibition of the NiRAN domain by AT-9010.

Quantitative Data Summary

While specific inhibitory constants (IC50 or Ki) for AT-9010 against the NiRAN domain are not detailed in the primary structural studies, the available data indicates that AT-9010 effectively outcompetes native nucleotides for binding to the NiRAN active site.[3] HPLC analysis has shown that in the presence of an nsp12 RdRp active-site mutant, the NiRAN domain hydrolyzes approximately 82% of AT-9010 to its diphosphate form within one hour, compared to less than 10% in a buffer-only control, indicating a significant interaction.[4]

| Parameter | Value/Observation | Reference |

| PDB ID | 7ED5 | [1] |

| Resolution | 2.98 Å | [1][3] |

| Bound Ligand in NiRAN | AT-9010 5'-diphosphate (AT-9010-DP) | [1][4][5] |

| AT-9010 Hydrolysis | ~82% hydrolysis to AT-9010-DP in 1 hour by NiRAN | [4] |

| Competition | Outcompetes all native nucleotides for NiRAN binding | [3] |

| Inhibition of nsp9 RNAylation | AT-9010 inhibits NiRAN-mediated nsp9 RNAylation | [2][6] |

Structural Basis of NiRAN Inhibition

Cryo-electron microscopy (cryo-EM) studies have revealed the atomic details of how AT-9010 inhibits the NiRAN domain.[1][3] The active form that binds to the NiRAN catalytic pocket is AT-9010 5'-diphosphate (AT-9010-DP).[4][5]

The binding of AT-9010-DP to the NiRAN domain is unique compared to other nucleotide-bound structures.[4] The guanine base and the modified ribose of AT-9010-DP are accommodated in a narrow, inner cavity of the NiRAN domain.[4] This binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key conserved residues.

Key Interacting Residues in the NiRAN Domain:

| Residue | Interaction Type |

| Lys50 | Stabilization of α and β phosphates |

| Arg55 | Hydrogen bonding with the guanine base |

| Lys73 | Stabilization of α and β phosphates |

| Arg116 | Stabilization of α and β phosphates |

| Thr120 | Hydrogen bonding with the guanine base |

| Asn209 | Coordination of catalytic ions |

| Asp218 | Coordination of catalytic ions |

| Tyr217 | Hydrogen bonding with the guanine base |

The α and β phosphates of AT-9010-DP are positioned in a groove and stabilized by two magnesium ions and residues Lys50, Lys73, and Arg116.[4] The guanine base is stabilized through hydrogen bonds with Arg55, Thr120, and Tyr217.[4] This distinct binding mode is driven by both the hydrophobic nature of the cavity and the modified ribose of AT-9010.[4] This binding of AT-9010 impedes the NiRAN-mediated UMPylation of nsp8 and nsp9 proteins, which is an essential function for viral replication.[2]

Experimental Protocols

The following methodologies are based on the descriptions provided in the cited literature for the structural and functional characterization of AT-9010 inhibition of the NiRAN domain.

1. Protein Expression and Purification of SARS-CoV-2 RdRp Complex (nsp12, nsp7, and nsp8)

-

Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 cells).

-

Constructs: Full-length nsp12, nsp7, and nsp8 are co-expressed. Often, a tag (e.g., His-tag) is fused to one of the proteins (e.g., nsp12) for affinity purification.

-

Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The complex is eluted with an imidazole gradient.

-

Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to obtain a homogeneous sample.

2. Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection

-

Complex Formation: The purified RdRp complex is incubated with a template-primer RNA duplex and AT-9010.

-

Grid Preparation: A small volume of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids). The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).

3. Structure Determination and Refinement

-

Image Processing: Movie frames are motion-corrected and dose-weighted. Contrast transfer function (CTF) parameters are estimated.

-

Particle Picking and 2D Classification: Particles are automatically picked from the micrographs and subjected to 2D classification to remove junk particles.

-

3D Reconstruction and Refinement: An initial 3D model is generated, followed by iterative rounds of 3D classification and refinement to improve the resolution of the cryo-EM map.

-

Model Building: The atomic model is built into the refined cryo-EM density map using software like Coot, and the final model is refined using programs like Phenix.

4. NiRAN Activity Assay (nsp9 RNAylation)

-

Reaction Mixture: The assay contains purified nsp12, nsp9, and a triphosphorylated 10-mer RNA.

-

Inhibition: The reaction is carried out in the absence or presence of increasing concentrations of AT-9010 or GDP (as a control).

-

Analysis: The reaction products are analyzed by gel electrophoresis. The RNAylation of nsp9 results in a shift in its molecular weight, which can be quantified by densitometry to determine the percent inhibition.[6]

5. High-Performance Liquid Chromatography (HPLC) for AT-9010 Hydrolysis

-

Reaction: AT-9010 is incubated with an nsp12 mutant that has an inactive RdRp active site to isolate the NiRAN activity. A mock reaction with buffer only serves as a control.

-

Analysis: The reaction mixture is analyzed by HPLC at different time points to quantify the amount of AT-9010 that is hydrolyzed to AT-9010-DP.[4]

Visualizations

Caption: Metabolic activation of AT-527 and dual inhibition of SARS-CoV-2 nsp12.

Caption: Molecular interactions of AT-9010-DP within the NiRAN active site.

Caption: Workflow for cryo-EM structure determination of the RdRp-AT-9010 complex.

References

The Antiviral Activity of AT-9010: A Comprehensive Technical Review

An In-depth Examination of the Core Antiviral Mechanisms, Efficacy, and Experimental Foundations of a Promising Nucleotide Analog

Introduction

AT-9010, the active triphosphate metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, has emerged as a potent inhibitor of a broad spectrum of RNA viruses. This technical guide provides a comprehensive literature review of the antiviral activity of AT-9010, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured formats, details experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this promising antiviral agent.

Mechanism of Action: A Dual-Pronged Attack on Viral Replication

AT-9010 is a guanosine nucleotide analog that, once intracellularly converted from its prodrug form, targets the essential machinery of viral replication. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. By acting as a chain terminator, AT-9010 gets incorporated into the nascent viral RNA strand, preventing further elongation and effectively halting viral genome synthesis.[1]

In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), AT-9010 exhibits a dual mechanism of action. In addition to inhibiting the RdRp, it also targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[2] The NiRAN domain is essential for viral replication, and its inhibition by AT-9010 provides a secondary and potent antiviral effect. For flaviviruses such as the Dengue virus, AT-9010 has been shown to inhibit not only the RdRp but also the methyltransferase (MTase) domain of the NS5 protein, which is critical for viral RNA capping.

Quantitative Antiviral Activity

The antiviral potency of AT-9010 has been demonstrated through in vitro studies of its prodrugs, AT-527 (bemnifosbuvir) and AT-752. The following tables summarize the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values against various viruses in different cell lines.

Table 1: Antiviral Activity of AT-527 (Bemnifosbuvir) against Hepatitis C Virus (HCV)

| HCV Genotype | Cell Line | EC50 (nM) | Reference |

| 1a | Huh-7 | 12.8 | [3] |

| 1b | Huh-7 | 12.5 | [3] |

| 2a | Huh-7 | 9.2 | [3] |

| 3a | Huh-7 | 10.3 | [3] |

| 4a | Huh-7 | 14.7 | [3] |

| 5a | Huh-7 | 28.5 | [3] |

Table 2: Antiviral Activity of AT-527 (Bemnifosbuvir) against Coronaviruses

| Virus | Cell Line | EC90 (µM) | CC50 (µM) | Reference |

| SARS-CoV-2 | Normal Human Airway Epithelial Cells | 0.47 | >100 | [3] |

| HCoV-229E | Huh-7 | ~0.47 | >100 | [3] |

| HCoV-OC43 | Huh-7 | ~0.47 | >100 | [3] |

| SARS-CoV | Huh-7 | ~0.47 | >100 | [3] |

Table 3: Antiviral Activity of AT-752 against Flaviviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Dengue Virus Serotype 2 | Huh-7 | 0.48 | >170 | [4] |

| Dengue Virus Serotype 3 | Huh-7 | 0.77 | >170 | [4] |

| West Nile Virus | Huh-7 | 0.43 (EC90) | >172 | [5] |

| Yellow Fever Virus | Huh-7 | 0.26 (EC90) | >172 | [5] |

| Zika Virus | Huh-7 | 0.21 | >172 | [5] |

| Japanese Encephalitis Virus | Huh-7 | 0.64 | >172 | [5] |

Experimental Protocols

The evaluation of AT-9010's antiviral activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Cell-Based Antiviral Assays

This assay is commonly used to determine the ability of a compound to protect cells from virus-induced cell death.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV and flaviviruses) in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., AT-527 or AT-752) in cell culture medium.

-

Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, remove the virus inoculum and add the media containing the serially diluted compound.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death.

-

Cell Seeding and Infection: Similar to the CPE assay, seed host cells and infect them with the virus.

-

Overlay and Treatment: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the test compound.

-

Incubation: Incubate the plates until visible plaques are formed in the control wells.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the EC50 value.

Enzymatic Inhibition Assays

This assay directly measures the inhibition of the viral RdRp enzyme.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a suitable RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and the assay buffer.

-

Inhibitor Addition: Add varying concentrations of AT-9010 to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or rNTPs and incubate at the optimal temperature for the enzyme.

-

Product Detection: Stop the reaction and quantify the amount of incorporated labeled nucleotide. This can be done by methods such as filter binding assays, gel electrophoresis followed by autoradiography, or fluorescence-based detection.

-

Data Analysis: Determine the IC50 value by plotting the percentage of RdRp inhibition against the AT-9010 concentration.

This assay assesses the inhibitory effect of AT-9010 on the nucleotidyltransferase activity of the NiRAN domain.

-

Assay Components: The assay typically involves the recombinant SARS-CoV-2 nsp12 protein (which contains the NiRAN domain), a substrate such as nsp9, and a nucleotide triphosphate (e.g., ATP or GTP).

-

Reaction Setup: Combine the enzyme, substrate, and varying concentrations of AT-9010 in a suitable reaction buffer.

-

Reaction and Detection: Initiate the reaction by adding the nucleotide triphosphate. The transfer of the nucleotide to the substrate can be detected using various methods, such as radioactive labeling, fluorescence polarization, or mass spectrometry.

-

Data Analysis: Calculate the IC50 value based on the dose-dependent inhibition of the NiRAN activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the antiviral activity of AT-9010.

Metabolic Activation of AT-527/AT-752 to AT-9010

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]

- 4. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

AT-9010: A Triethylamine Salt of a Guanosine Nucleotide Analog as a Potent Viral Polymerase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-9010, the active triphosphate metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, is a potent guanosine nucleotide analog with broad-spectrum antiviral activity against several RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV). As a triethylamine salt, AT-9010 exhibits favorable properties for research and potential therapeutic applications. This technical guide provides a comprehensive overview of AT-9010, including its mechanism of action, intracellular metabolism, quantitative data on its activity and pharmacokinetics, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Introduction

AT-9010 is a modified guanosine triphosphate analog that acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerases (RdRp). Its prodrugs, bemnifosbuvir (AT-527) and AT-752, are orally bioavailable compounds that undergo intracellular phosphorylation to yield the active AT-9010. This conversion is crucial for its antiviral efficacy, as the triphosphate form is not readily permeable to the cell membrane. The unique dual mechanism of action against SARS-CoV-2, targeting both the RdRp and the NiRAN domains of the viral polymerase, makes it a promising candidate for antiviral therapy.

Mechanism of Action

AT-9010 exerts its antiviral effects through a multi-faceted approach, primarily by targeting the viral RNA replication machinery.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

As a guanosine nucleotide analog, AT-9010 competes with the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp.[1] Once incorporated, the modified ribose sugar of AT-9010, which contains a 2'-fluoro and 2'-methyl group, prevents the addition of the next nucleotide, leading to premature chain termination of viral RNA synthesis.[2]

Dual Targeting of SARS-CoV-2 Polymerase

In the case of SARS-CoV-2, AT-9010 exhibits a dual inhibitory mechanism against the nsp12 polymerase.[3][4]

-

RdRp Inhibition and Chain Termination: As described above, AT-9010 is incorporated into the viral RNA by the RdRp domain of nsp12, causing immediate chain termination.[2][4]

-

NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[3][4] This binding outcompetes the binding of native nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.[3][4]

dot

Caption: Dual inhibitory mechanism of AT-9010 on SARS-CoV-2 nsp12.

Intracellular Metabolism and Activation

The oral prodrugs bemnifosbuvir (AT-527) and AT-752 are converted to the active triphosphate form, AT-9010, through a multi-step enzymatic cascade within the host cell. This process involves a series of five key human enzymes.

dot

Caption: Metabolic activation pathway of bemnifosbuvir to AT-9010.

Quantitative Data

Antiviral Activity

The antiviral potency of bemnifosbuvir (AT-527), the prodrug of AT-9010, has been evaluated against various coronaviruses.

| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| SARS-CoV-2 | HAE | - | - | 0.5 | >100 | >200 |

| HCoV-229E | Huh-7 | CPE | 1.8 | - | >100 | >55 |

| HCoV-OC43 | Huh-7 | VYR | - | 0.34 | >86 | >253 |

| SARS-CoV | Huh-7 | VYR | - | 1.2 | >86 | >72 |

| MERS-CoV | Huh-7 | VYR | - | 37 | >86 | >2.3 |

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells. Data for AT-511, the free base of AT-527.

Pharmacokinetics of Prodrugs in Humans

Pharmacokinetic parameters of the prodrugs bemnifosbuvir (AT-527) and AT-752 have been assessed in Phase 1 clinical trials in healthy human subjects.

Table 2: Pharmacokinetic Parameters of Bemnifosbuvir (AT-527) Metabolites in Healthy Adults (Multiple Doses) [5][6][7][8][9]

| Dose (BID) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng·hr/mL) | t1/2 (hr) |

| 275 mg | AT-511 | 1450 ± 1293 | 0.5 (0.5-1.0) | 1291 ± 1032 | 0.81 ± 0.27 |

| AT-273 | 114 ± 27.2 | 4.0 (2.0-8.0) | 1007 ± 255 | ND | |

| 550 mg | AT-511 | 3858 ± 1451 | 0.5 (0.5-0.5) | 3306 ± 1451 | 1.00 ± 0.19 |

| AT-273 | 208 ± 51.8 | 3.0 (2.0-4.0) | 1968 ± 457 | ND | |

| 825 mg | AT-511 | 4875 ± 1354 | 0.5 (0.5-1.0) | 2640 ± 731 | 1.17 ± 0.36 |

| AT-273 | 211 ± 47.6 | 3.5 (3.0-8.0) | 2011 ± 509 | ND |

Data are presented as mean ± SD, except for Tmax which is median (range). AUCτ is the area under the curve over a dosing interval. ND = Not Determined.

Table 3: Pharmacokinetic Parameters of AT-752 Metabolites in Healthy Adults (Single Ascending Dose) [6][10][11][12][13]

| Dose | Analyte | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | t1/2 (hr) |

| 250 mg | AT-281 | 446 ± 121 | 2.1 (2.0–3.0) | 2890 ± 680 | 16.3 ± 3.0 |

| 500 mg | AT-281 | 765 ± 307 | 1.0 (0.8–4.0) | 5480 ± 1630 | 18.7 ± 2.1 |

| 1000 mg | AT-281 | 695 ± 468 | 0.8 (0.5–2.0) | 2330 ± 1060 | - |

| 1500 mg | AT-281 | 1080 ± 217 | 1.5 (0.8–2.0) | 4100 ± 494 | - |

| 250 mg | AT-273 | 91 ± 19 | 6.0 (3.0–6.0) | 1440 ± 280 | - |

| 500 mg | AT-273 | 135 ± 25 | 4.0 (3.0–8.0) | 2390 ± 478 | - |

| 1000 mg | AT-273 | 241 ± 71 | 4.1 (4.0–6.3) | 4350 ± 1520 | - |

| 1500 mg | AT-273 | 283 ± 32 | 6.0 (3.2–6.1) | 5460 ± 1190 | 21.7 ± 6.2 |

Data are presented as mean ± SD, except for Tmax which is median (range). AUCinf is the area under the curve extrapolated to infinity.

Experimental Protocols

In Vitro RdRp Inhibition Assay (Non-Radioactive Primer Extension Assay)

This protocol describes a method to assess the inhibitory effect of AT-9010 on viral RdRp activity by measuring the extension of a fluorescently labeled RNA primer.

dot

Caption: Workflow for a non-radioactive RdRp inhibition assay.

Materials:

-

Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

-

AT-9010

-

Fluorescently labeled RNA primer and corresponding RNA template

-

NTP mix (ATP, CTP, GTP, UTP)

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel

-

Fluorescence imager

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, purified RdRp enzyme, and varying concentrations of AT-9010 or a vehicle control.

-

Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add the annealed fluorescently labeled RNA primer/template duplex to the reaction mixture.

-

Initiate the reaction by adding the NTP mix.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a fluorescence imager and quantify the intensity of the full-length product and any prematurely terminated products. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of AT-9010.

NiRAN Domain Activity Assay (Guanylylation Assay)

This protocol is designed to measure the guanylylation activity of the NiRAN domain and its inhibition by AT-9010.

Materials:

-

Purified SARS-CoV-2 nsp12 protein

-

AT-9010

-

[α-³²P]GTP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels

-

Phosphor imager

Procedure:

-

Set up reaction mixtures containing the reaction buffer, purified nsp12, and varying concentrations of AT-9010 or a vehicle control.

-

Pre-incubate the mixtures at 30°C for 10 minutes.

-

Initiate the reaction by adding [α-³²P]GTP.

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the amount of radiolabeled nsp12 using a phosphor imager. The inhibition of guanylylation will be proportional to the concentration of AT-9010.

Conclusion

AT-9010 represents a significant advancement in the field of antiviral therapeutics. Its dual mechanism of action against SARS-CoV-2, combined with its potent inhibition of other viral RdRps, underscores its potential as a broad-spectrum antiviral agent. The data presented in this guide, from its molecular mechanism to its pharmacokinetic profile, provide a solid foundation for further research and development. The detailed experimental protocols offer a starting point for researchers to investigate the properties of AT-9010 and similar nucleotide analogs, paving the way for the development of next-generation antiviral drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Pharmacokinetics, and Activity of AT-752, a Novel Nucleotide Prodrug with Pan-Serotype Activity against Dengue Virus: A Phase 2, Randomized, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 8. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. medrxiv.org [medrxiv.org]

- 12. First-in-human trial evaluating safety and pharmacokinetics of AT-752, a novel nucleotide prodrug with pan-serotype activity against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First-in-human trial evaluating safety and pharmacokinetics of AT-752, a novel nucleotide prodrug with pan-serotype activity against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The NiRAN Domain: A Multifaceted Therapeutic Target for Antiviral Drug Development

A Technical Guide for Researchers and Drug Development Professionals

The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain has emerged as a critical and promising target for the development of broad-spectrum antiviral therapeutics. This in-depth technical guide provides a comprehensive overview of the foundational research on the NiRAN domain, with a focus on its structure, multifaceted enzymatic functions, and its role as a therapeutic target, particularly in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Core Concepts: Discovery and Structure

The NiRAN domain is a unique enzymatic domain conserved across all viruses belonging to the order Nidovirales, which includes coronaviruses.[1][2] It is located at the N-terminus of the RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 12 (nsp12) in SARS-CoV-2.[1][3] Initially identified in the equine arteritis virus (EAV), the NiRAN domain was characterized as a manganese-dependent nucleotidyltransferase.[1][4] Subsequent structural and functional studies, particularly with the advent of the COVID-19 pandemic, have provided high-resolution insights into the SARS-CoV-2 NiRAN domain.

Structurally, the NiRAN domain of the SARS-CoV-2 RdRp, along with its interface domain, forms an arrowhead-like structure.[5][6] It possesses a kinase-like or phosphotransferase-like fold, which is distinct from canonical kinase domains but shares topological similarities.[5][6][7] This structural characteristic is crucial for its ability to bind nucleoside triphosphates (NTPs) and execute its diverse enzymatic functions.[5][6] Key conserved residues, such as K73, R116, T123, D126, D218, and F219 in SARS-CoV-2 nsp12, are critical for its catalytic activities.[5]

Enzymatic Functions and Signaling Pathways

The NiRAN domain exhibits multiple, essential enzymatic activities that are vital for viral propagation.[1][2][8] These activities are primarily centered around the modification of the N-terminus of nsp9.

NMPylation (UMPylation)

The NiRAN domain catalyzes the transfer of a nucleoside monophosphate (NMP) from an NTP to the N-terminal amine of nsp9, forming a phosphoramidate bond in a process termed NMPylation.[8][9] While it can use various NTPs, there is a preference for UTP, leading to UMPylation.[9] This activity is proposed to protect nsp9 from cellular degradation via the N-end rule pathway, thereby maintaining a sufficient pool of nsp9 for its role in viral RNA capping.[1][10]

RNAylation and deRNAylation/Capping

The NiRAN domain is central to an unconventional two-step mechanism for capping the 5' end of viral RNA, a process essential for RNA stability and translation.[1]

-

RNAylation: The NiRAN domain transfers a 5'-triphosphorylated viral RNA (pppRNA) to the N-terminus of nsp9, forming a covalent RNA-nsp9 intermediate.[1]

-

deRNAylation/Capping: Subsequently, the NiRAN domain catalyzes the transfer of the viral RNA from the RNA-nsp9 intermediate to a GDP molecule, generating the core cap structure GpppN-RNA.[1] The NiRAN domain shows a strong preference for GDP over GTP in this reaction.[1]

NiRAN as a Therapeutic Target and Inhibition Strategies

The essentiality of the NiRAN domain's enzymatic activities for viral replication makes it an attractive target for antiviral drug development.[1][5][7] Inhibition of the NiRAN domain has been shown to reduce viral load in cell-based assays.[5]

Several studies have explored the inhibition of the NiRAN domain, primarily through two main approaches:

-

Targeting the Kinase-Like Fold: Given its structural similarity to kinases, several known kinase inhibitors have been tested for their ability to inhibit the NiRAN domain.

-

Targeting the Nucleotidyltransferase Activity: Screening for small molecules that directly inhibit the nucleotidyl transferase reactions.

Quantitative Data on NiRAN Inhibition

The following table summarizes key quantitative data from studies on NiRAN domain inhibitors.

| Compound | Target Activity | Assay Type | Binding Energy (kcal/mol) | IC50 | Viral Load Reduction | Reference |

| Sorafenib | Kinase-like | In silico docking, in vitro kinase assay, antiviral assay | - | Significant inhibition | Yes, at 5 µM | [5] |

| Sunitinib | Kinase-like | In silico docking, in vitro kinase assay | -8.726 | Significant inhibition | - | [5][6] |

| SU6656 | Kinase-like | In silico docking, in vitro kinase assay | - | Significant inhibition | - | [5] |

| NCI-2 | Capping | High-throughput screen | - | Covalently binds Cys53 | Limited potency in cells | [11] |

| AT-9010 | Nucleotidyltransferase | Cryo-EM, antiviral assay | Binds to NiRAN active site | - | Potent inhibition | [12] |

Experimental Protocols

Detailed methodologies are crucial for the study of the NiRAN domain. Below are outlines of key experimental protocols.

General Experimental Workflow for NiRAN Inhibitor Screening

Protocol for In Vitro NiRAN-mediated NMPylation Assay

This protocol is adapted from descriptions of NMPylation assays in the literature.[9][13]

-

Protein Purification: Express and purify recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain) and nsp9.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified nsp12 (e.g., 1-5 µM)

-

Purified nsp9 (e.g., 5-10 µM)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM KCl, 2 mM MgCl₂, 1 mM DTT)

-

NTPs (e.g., 250 µM of UTP, ATP, GTP, or a mix)

-

MnCl₂ (optional, but can enhance activity, e.g., 1-2 mM)

-

-

Initiation and Incubation: Initiate the reaction by adding the NTPs. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Quenching the Reaction: Stop the reaction by adding LDS sample buffer with a reducing agent (e.g., 50 mM DTT) and heating at 70-95°C for 5-10 minutes.

-

Analysis:

-

SDS-PAGE and Gel Densitometry: Analyze the reaction products by SDS-PAGE. NMPylated nsp9 will have a slightly higher molecular weight. Quantify the bands corresponding to unmodified and modified nsp9 using gel densitometry.

-

Mass Spectrometry: For precise identification of the modification, perform intact protein mass spectrometry on the reaction products. This will confirm the covalent addition of an NMP moiety.

-

Protocol for In Vitro deRNAylation/Capping Assay

This protocol is based on descriptions of capping assays in the literature.[1]

-

Preparation of RNA-nsp9 Substrate: First, generate the RNAylated-nsp9 intermediate using an in vitro RNAylation reaction with purified nsp12, nsp9, and a specific 5'-pppRNA oligonucleotide. Purify the resulting RNA-nsp9.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Purified RNA-nsp9 intermediate

-

Purified nsp12

-

Reaction Buffer

-

GDP (or GTP for comparison)

-

-

Initiation and Incubation: Start the reaction and incubate under conditions similar to the NMPylation assay.

-

Quenching the Reaction: Stop the reaction as described above.

-

Analysis:

-

SDS-PAGE: Analyze the reaction by SDS-PAGE to observe the conversion of RNA-nsp9 back to unmodified nsp9.

-

Mass Spectrometry: Use native mass spectrometry to detect the formation of the GpppA-RNA cap product.[1]

-

Conclusion and Future Directions

The NiRAN domain represents a novel and highly promising target for the development of antivirals against coronaviruses and other nidoviruses. Its unique and essential enzymatic activities in viral RNA capping and nsp9 modification provide a clear rationale for targeted drug discovery efforts. The structural and functional characterization of the NiRAN domain has provided a solid foundation for structure-based drug design.

Future research should focus on:

-

Developing more potent and selective NiRAN inhibitors with improved cell permeability and pharmacokinetic properties.

-

Further elucidating the interplay between the different enzymatic activities of the NiRAN domain and their regulation within the viral replication-transcription complex.

-

Exploring the potential for NiRAN inhibitors to be used in combination with other antiviral agents that target different viral proteins or processes.

The continued investigation of the NiRAN domain will undoubtedly pave the way for new therapeutic strategies to combat current and future viral threats.

References

- 1. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain [ouci.dntb.gov.ua]

- 3. Polypeptide encoded by the -1 PRF signal of SARS-CoV-2 controls multiple enzymatic activities of the viral NiRAN domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]

- 5. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]

- 7. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polypeptide encoded by the −1 PRF signal of SARS-CoV-2 controls multiple enzymatic activities of the viral NiRAN domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Structural and functional insights into the enzymatic plasticity of the SARS-CoV-2 NiRAN Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conserved Characteristics of NMPylation Activities of Alpha- and Betacoronavirus NiRAN Domains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Triphosphate Form of Antiviral Prodrugs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleoside analogs (NAs) are a cornerstone of antiviral chemotherapy, targeting the replication machinery of viruses such as HIV, HBV, HCV, and Herpesviruses.[1] However, NAs are administered as inactive precursors that must be metabolically converted within the host cell to their pharmacologically active nucleoside triphosphate (NA-TP) form. This intracellular phosphorylation cascade is often inefficient and can be a rate-limiting step, diminishing the therapeutic potential of the drug.[2][3][4] Prodrug strategies have been developed to overcome these limitations by enhancing cellular uptake and bypassing one or more of the requisite phosphorylation steps. This guide provides a detailed examination of the mechanisms, strategies, and experimental evaluation of antiviral prodrugs, with a core focus on the generation and action of the ultimate active triphosphate metabolite.

The Foundational Mechanism: Intracellular Activation to Triphosphate

The bioactivation of a conventional nucleoside analog is a sequential, three-step process catalyzed by a series of host or viral kinases.[5][6]

-

Monophosphorylation: The parent nucleoside analog is first phosphorylated to a nucleoside monophosphate (NA-MP). This initial step is frequently the slowest and most critical, often catalyzed by enzymes like viral thymidine kinase (for drugs like acyclovir) or cellular deoxycytidine kinase.[3][6][7]

-

Diphosphorylation: The NA-MP is subsequently converted to a nucleoside diphosphate (NA-DP) by a nucleoside monophosphate kinase (NMK).[5]

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDK) catalyzes the formation of the active nucleoside triphosphate (NA-TP).[5][6]

This active NA-TP then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[1]

Advanced Prodrug Strategies to Optimize Triphosphate Formation

To circumvent the often-inefficient phosphorylation cascade, several sophisticated prodrug strategies have been engineered.

Nucleoside Monophosphate (NMP) Prodrugs: The ProTide Approach

The "ProTide" (pronucleotide) strategy is a highly successful approach designed to deliver a nucleoside monophosphate into the cell, thereby bypassing the first, and often rate-limiting, phosphorylation step.[3][8][9] This technology has yielded FDA-approved drugs like Sofosbuvir, Tenofovir Alafenamide (TAF), and Remdesivir.[9][10]

The ProTide construct masks the negatively charged phosphate group with an aryl group and an amino acid ester. This makes the molecule lipophilic, allowing it to permeate the cell membrane. Once inside, the prodrug is metabolically cleaved by specific cellular enzymes.

-

Step 1: Ester Hydrolysis: An esterase, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1), cleaves the amino acid ester moiety.[11]

-

Step 2: Phosphoramidate Cleavage: The resulting intermediate is then cleaved by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which removes the aryl group and releases the nucleoside monophosphate (NA-MP).[11]

-

Step 3: Final Phosphorylation: The liberated NA-MP is then efficiently converted to the active NA-TP by cellular kinases.[11]

Nucleoside Triphosphate (NTP) Prodrugs: The TriPPPro Approach

A more recent innovation is the direct delivery of the nucleoside triphosphate itself. The "TriPPPro" approach renders the highly polar NTPs lipophilic by masking the terminal γ-phosphate with two bioreversible acyloxybenzyl or similar groups.[2][12]

This strategy aims to bypass all three phosphorylation steps. The lipophilic TriPPPro compound crosses the cell membrane via passive diffusion. Intracellularly, esterases cleave the masking promoieties, releasing the active NA-TP directly at the site of action.[2][13] This approach has shown remarkable potency in preclinical studies, especially for nucleoside analogs that are poorly phosphorylated by cellular kinases.[12]

Mechanism of Action of the Active Triphosphate Metabolite

Once formed, the NA-TP exerts its antiviral effect primarily by targeting the viral polymerase.[5] It acts as a fraudulent substrate, competing with the endogenous nucleotide for binding to the polymerase's active site.[1][14] Upon incorporation into the nascent viral nucleic acid, it disrupts the replication process through several mechanisms.

-

Obligate Chain Termination: The analog lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, causing an immediate and irreversible halt to chain elongation.[5][15] Zidovudine (AZT) is a classic example.

-

Non-Obligate/Delayed Chain Termination: The analog possesses a modified 3'-hydroxyl group that, once incorporated, creates steric hindrance or conformational changes that prevent or delay the addition of the next nucleotide.[5] Remdesivir's metabolite is known to act via this mechanism.[5]

-

Lethal Mutagenesis: The incorporated analog is not an effective chain terminator but instead has ambiguous base-pairing properties. This leads to the introduction of numerous mutations into the viral genome during subsequent rounds of replication, ultimately exceeding the virus's error threshold and leading to a non-viable viral population.[5] Ribavirin and Favipiravir are believed to function, at least in part, through this mechanism.[16]

Quantitative Data Summary

The efficacy of prodrug strategies is quantified by comparing antiviral activity and the intracellular concentration of the active triphosphate metabolite relative to the parent nucleoside.

Table 1: Key Antiviral Prodrugs and Their Active Metabolites

| Prodrug Name | Parent Nucleoside Analog | Active Triphosphate Form | Target Virus(es) | Prodrug Strategy |

|---|---|---|---|---|

| Valacyclovir | Acyclovir | Acyclovir-TP | HSV, VZV | L-valyl ester (Nucleoside) |

| Famciclovir | Penciclovir | Penciclovir-TP | HSV, VZV | Diacetyl ester (Nucleoside) |

| Tenofovir Disoproxil Fumarate (TDF) | Tenofovir | Tenofovir-DP* | HIV, HBV | Bis-POC (Nucleotide) |

| Tenofovir Alafenamide (TAF) | Tenofovir | Tenofovir-DP* | HIV, HBV | ProTide (Nucleotide) |

| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | SOF-TP | HCV | ProTide (Nucleotide) |

| Remdesivir | GS-441524 | GS-441524-TP | SARS-CoV-2, Ebola | ProTide (Nucleotide) |

| Molnupiravir | β-d-N4-hydroxycytidine (NHC) | NHC-TP | SARS-CoV-2 | Isopropylester (Nucleoside) |

*Tenofovir is an acyclic nucleoside phosphonate, so its active form is a diphosphate.

Table 2: Illustrative Comparative Antiviral Activity (EC₅₀)

| Compound | Cell Line | Virus | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Tenofovir (TFV) | PBM cells | HIV | ~4 µM | [1] (Implied) |

| Tenofovir Alafenamide (TAF) | PBM cells | HIV | ~0.01 µM | [1] (Implied from 400x potency) |

| 6-Azauridine | MDCK cells | Influenza A (BIRFLU) | 0.34 | [17] |

| Azaribine | MDCK cells | Influenza A (BIRFLU) | 0.29 | [17] |

| Mycophenolic Acid (MPA) | MDCK cells | Influenza A (BIRFLU) | 1.73 |[17] |

Table 3: Illustrative Intracellular Triphosphate Concentrations

| Prodrug/Analog | Cell Type | Incubation Details | Intracellular Metabolite Concentration | Reference |

|---|---|---|---|---|

| T-1105 (Favipiravir Analog) | MDCK cells | 24h incubation with 1 mM T-1105 | 1,228 pmol/10⁶ cells (T-1105-RTP) | [16] |

| GS 7340 (Tenofovir ProTide) | MT-2 cells | 24h incubation with 10 µM GS 7340 | ~2,500 µM (Tenofovir-DP) |[8] (Calculated from 250-fold accumulation) |

Key Experimental Protocols

Evaluating the efficacy of antiviral prodrugs requires specialized assays to measure both antiviral activity and the intracellular formation of the active triphosphate.

Protocol: In Vitro Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.[18][19]

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates and grow until a confluent monolayer is formed.[18]

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).[18]

-

Compound Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the various concentrations of the test compound.[18] A virus-only control (no compound) is run in parallel.

-

Incubation: Incubate the plates for a period sufficient for distinct plaques to form (typically 2-10 days, depending on the virus).

-

Visualization: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet.[18] The living cells will stain, leaving the viral plaques visible as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control, typically determined using regression analysis.[18]

Protocol: Quantification of Intracellular Triphosphate Metabolites by LC-MS/MS

This method provides a direct measurement of the intracellular conversion of a prodrug to its active form.

-

Cell Culture and Treatment: Seed cells at a high density in multi-well plates. Treat the cells with the antiviral prodrug at a specified concentration for various time points.

-

Cell Harvesting: At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Metabolite Extraction: Immediately add a cold extraction solution (e.g., 70% methanol) to the cells to quench metabolic activity and lyse the cells. Scrape the plates and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the intracellular metabolites. The sample may be dried under vacuum and reconstituted in a suitable buffer for analysis.

-

LC-MS/MS Analysis:

-

Chromatography (LC): Separate the triphosphate metabolite from the parent drug, other metabolites, and endogenous cellular components using an appropriate liquid chromatography method (e.g., ion-pair reversed-phase or HILIC).

-

Mass Spectrometry (MS/MS): Quantify the metabolite using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the mass of the NA-TP) and a specific product ion generated after fragmentation, providing high selectivity and sensitivity.

-

-

Quantification: Generate a standard curve using a synthesized, purified standard of the NA-TP. Normalize the quantified amount to the number of cells per sample to report the concentration as pmol/10⁶ cells or an equivalent unit.

References

- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane-permeable Triphosphate Prodrugs of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Advancement of Prodrug Approaches for Nucleotide Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipophilic Nucleoside Triphosphate Prodrugs of Anti‐HIV Active Nucleoside Analogs as Potential Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 17. journals.asm.org [journals.asm.org]

- 18. benchchem.com [benchchem.com]

- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Methodological & Application

Application Notes: In Vitro Antiviral Assay of AT-9010 Prodrugs

Introduction

AT-9010 is the pharmacologically active triphosphate metabolite responsible for the antiviral activity of the orally available prodrugs bemnifosbuvir (AT-527) and AT-752.[1][2] As a triphosphate nucleotide analog, AT-9010 cannot efficiently cross cell membranes and is therefore not suitable for direct use in cell-based antiviral assays.[3] Instead, in vitro antiviral activity is assessed using its cell-permeable prodrugs, such as AT-511 (the free base of bemnifosbuvir) or AT-281 (the free base of AT-752).[3][4] Once inside the cell, these prodrugs are converted through a multi-step enzymatic pathway into the active AT-9010.[2] The compound "AT-9010 triethylamine" is a salt form of the active metabolite, likely used as a stable chemical standard for analytical purposes, but not for cell-based efficacy testing. These notes provide a comprehensive protocol for determining the in vitro antiviral efficacy and cytotoxicity of AT-9010 prodrugs.

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action. It functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), where its incorporation into the growing viral RNA strand leads to chain termination.[4][5] Additionally, it targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, which is essential for viral replication, further inhibiting viral RNA synthesis.[6] This dual-target mechanism has the potential to create a high barrier to the development of viral resistance. AT-9010 has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses and flaviviruses.[4]

Caption: Metabolic activation pathway of Bemnifosbuvir (AT-527) to AT-9010.

Data Presentation: In Vitro Antiviral Activity

The antiviral activity of AT-9010 prodrugs is quantified by the 50% effective concentration (EC50) or 90% effective concentration (EC90), while cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of AT-511 (Bemnifosbuvir free base) against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|---|

| SARS-CoV-2 | HAE | VYR | - | 0.47 | >86 | >183 |

| SARS-CoV | Huh-7 | VYR | - | 0.34 | >86 | >250 |

| MERS-CoV | Huh-7 | CPE | 26 | - | >86 | >3.3 |

| HCoV-OC43 | Huh-7 | VYR | - | 0.5 | >86 | >170 |

| HCoV-229E | Huh-7 | CPE | 1.7 | - | >86 | >50 |

| HCoV-229E | BHK-21 | CPE | 1.8 | - | >100 | >55 |

Data sourced from a study by Good et al. (2021).[3] HAE: Human Airway Epithelial cells; VYR: Virus Yield Reduction; CPE: Cytopathic Effect.

Table 2: Antiviral Activity of AT-281 (AT-752 free base) against Flaviviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Dengue Virus (DENV-2) | Huh-7 | 0.48 | >85 | >177 |

| Dengue Virus (DENV-3) | Huh-7 | 0.77 | >85 | >110 |

| West Nile Virus (WNV) | Huh-7 | 1.41 | >170 | >120 |

| Yellow Fever Virus (YFV) | Huh-7 | 0.31 | >170 | >548 |

| Zika Virus (ZIKV) | Huh-7 | 0.64 | >170 | >265 |

| Japanese Encephalitis Virus (JEV) | Huh-7 | 0.21 | >85 | >404 |

Data sourced from a study by Good et al. (2021).[4][7][8] All assays measured reduction of virus-induced cytopathic effect.

Experimental Protocols

The following are generalized protocols for determining the antiviral activity and cytotoxicity of AT-9010 prodrugs like AT-511 or AT-281. Specific parameters such as cell type, virus strain, multiplicity of infection (MOI), and incubation times should be optimized for the specific virus-host cell system under investigation.[9]

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol determines the ability of a compound to inhibit the virus-induced destruction of host cells.

Materials:

-

Host cells permissive to the virus of interest (e.g., Huh-7, Vero E6)

-

Complete cell culture medium

-

Virus stock with a known titer

-

AT-9010 prodrug (e.g., AT-511)

-

96-well clear-bottom cell culture plates

-

Cell viability stain (e.g., Neutral Red, Crystal Violet)

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO2.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of the AT-9010 prodrug in culture medium.

-

Infection and Treatment:

-

When cells are confluent, remove the growth medium.

-

Add the diluted compound to the appropriate wells in triplicate. Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

-

Infect the cells by adding the virus at a pre-determined MOI (e.g., 0.01-0.1).

-

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the "virus only" control wells (typically 3-5 days).[9]

-

Quantification of CPE:

-

Remove the medium from the wells.

-

Add a cell viability stain (e.g., 0.033% Neutral Red solution) and incubate according to the manufacturer's instructions.

-

Wash the wells to remove excess stain.

-

Solubilize the stain taken up by viable cells.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a plate reader.

-

-